Application: Piperidine derivatives, including 1-Cyclopropylpiperidin-4-ol, play a significant role in the pharmaceutical industry.
Methods of Application: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry.
Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder.
Application: “1-Cyclopropylpiperidin-4-ol” can be used as a building block in the synthesis of various chemical compounds.
1-Cyclopropylpiperidin-4-ol has the molecular formula C₈H₁₅NO and a molecular weight of approximately 141.21 g/mol. It features a cyclopropyl group attached to the piperidine ring at the first position and a hydroxyl group at the fourth position. This unique structure contributes to its reactivity and interaction with various biological targets, making it a valuable compound in medicinal chemistry and drug development .
1-Cyclopropylpiperidin-4-ol exhibits significant biological activity, particularly as an antagonist of the chemokine receptor CCR5. This interaction is crucial in preventing the entry of HIV-1 into cells, making it a candidate for antiviral therapies. Studies have indicated that compounds targeting CCR5 can effectively inhibit macrophage-tropic strains of HIV-1 in vitro . Additionally, derivatives of this compound have shown promise in antimicrobial and antiviral applications, contributing to ongoing research in drug discovery .
The synthesis of 1-Cyclopropylpiperidin-4-ol can be achieved through various methods:
This compound finds applications across several fields:
Research into the interactions of 1-Cyclopropylpiperidin-4-ol has primarily focused on its binding affinity for the CCR5 receptor. The compound's ability to block this receptor is significant in preventing HIV infection, highlighting its therapeutic potential. Further studies are needed to explore its interactions with other biological targets and pathways .
Several compounds share structural similarities with 1-Cyclopropylpiperidin-4-ol. Here are some notable examples:
Compound Name | Similarity | Key Features |
---|---|---|
1-(Cyclopropylmethyl)piperidin-4-one | 0.95 | Lacks hydroxyl group; potential for different reactivity |
Piperidin-4-ol hydrochloride | 0.88 | Hydrochloride salt form; used in various pharmaceutical formulations |
3-Methylpiperidin-4-ol hydrochloride | 0.85 | Methyl substitution on the third carbon; altered properties |
4-Methoxypiperidine hydrochloride | 0.85 | Methoxy substitution; different pharmacological profile |
Piperidine-4,4-diol hydrochloride | 0.85 | Contains two hydroxyl groups; increased reactivity |
These compounds differ mainly in their substituents and functional groups, which influence their biological activities and chemical properties. The unique cyclopropyl group in 1-Cyclopropylpiperidin-4-ol contributes to its distinct reactivity and biological profile compared to these similar compounds .
1-Cyclopropylpiperidin-4-ol typically exists as a solid crystalline powder under standard conditions, though it may also be encountered as a liquid depending on purity and storage conditions [1] [2]. The compound presents as a colorless to light yellow material with a mild, characteristic odor typical of piperidine derivatives [1]. The physical appearance can vary between suppliers, with some reporting it as a powder while others describe it as a liquid or viscous substance [3] [2].
The compound's molecular formula is C₈H₁₅NO with a molecular weight of 141.21 g/mol [2] [4]. The CAS registry number 851847-62-6 provides unique identification for this chemical entity [2] [4]. The structural configuration consists of a six-membered piperidine ring with a hydroxyl group at the 4-position and a cyclopropyl substituent attached to the nitrogen atom .
Property | Value | Source |
---|---|---|
Physical State | Solid (powder) or Liquid | Multiple suppliers [3] [1] |
Appearance | Crystalline powder to liquid | Chemical databases [2] |
Color | Colorless to light yellow | Supplier specifications [1] |
Odor | Mild, characteristic | Analogous compounds [1] |
Specific melting and boiling point data for 1-cyclopropylpiperidin-4-ol are not extensively documented in the available literature. However, structural analogy with related piperidine derivatives provides insight into expected thermal behavior. The parent compound 4-piperidinol exhibits a melting point of 86-90°C and a boiling point of 108-114°C at 10 mmHg [6] [7] [8].
The introduction of the cyclopropyl group is expected to influence these thermal properties. The cyclopropyl substituent, being a small strained ring system, may slightly decrease the melting point due to disruption of crystal packing while potentially increasing the boiling point due to increased molecular weight and van der Waals interactions [9].
Property | Expected Range | Reference Compound | Notes |
---|---|---|---|
Melting Point | 70-85°C (estimated) | 4-Piperidinol: 86-90°C [6] | Expected lower due to cyclopropyl group |
Boiling Point | 120-140°C/10 mmHg (estimated) | 4-Piperidinol: 108-114°C/10 mmHg [6] | Expected higher due to increased molecular weight |
Flash Point | >100°C (estimated) | 4-Piperidinol: 107.8°C [6] | Estimated based on structural analogy |
1-Cyclopropylpiperidin-4-ol demonstrates moderate to high solubility in water, a characteristic typical of piperidine derivatives containing hydroxyl functionality [1] [10]. The compound's amphiphilic nature, possessing both polar (hydroxyl and nitrogen) and hydrophobic (cyclopropyl) regions, contributes to its solubility behavior across different solvents.
The presence of the basic nitrogen atom enables salt formation, which significantly enhances water solubility. The compound is readily soluble in polar protic solvents such as ethanol and methanol, as well as in polar aprotic solvents like dichloromethane, which are commonly used in organic extraction procedures [10].
Solvent System | Solubility | Mechanism |
---|---|---|
Water | Moderate to high | Hydrogen bonding and ionic interactions [1] |
Ethanol | Soluble | Polar protic interactions [10] |
Dichloromethane | Soluble | Organic extraction compatibility |
Organic solvents | Generally soluble | Depends on polarity and hydrogen bonding capacity [10] |
Direct experimental measurements of density and refractive index for 1-cyclopropylpiperidin-4-ol are not readily available in the literature. Based on structural analogy with 4-piperidinol, which has a density of 1.0±0.1 g/cm³ and a refractive index of 1.475 [12] [6], the cyclopropyl derivative is expected to exhibit similar values with slight modifications due to the additional cyclopropyl group.
The cyclopropyl substituent, being a small saturated ring system, would likely contribute to a modest decrease in density compared to the parent piperidinol, while maintaining a similar refractive index range typical of saturated heterocyclic compounds [12] [13].
Property | Estimated Value | Reference Compound | Method |
---|---|---|---|
Density | 0.95-1.05 g/cm³ | 4-Piperidinol: 1.0±0.1 g/cm³ [12] | Structural estimation |
Refractive Index | 1.45-1.50 | 4-Piperidinol: 1.475 [12] | Structural analogy |
The partition coefficient (LogP) represents the compound's lipophilicity and its distribution between octanol and water phases. For 1-cyclopropylpiperidin-4-ol, computational estimates suggest a LogP value in the range of 0.5-1.0, indicating moderate lipophilicity [2] [14].
The parent compound 4-piperidinol has a LogP of -0.52, reflecting its hydrophilic nature [6]. The introduction of the cyclopropyl group increases the lipophilic character of the molecule, shifting the partition coefficient toward more positive values while maintaining overall moderate polarity suitable for biological applications [14] [15].
At physiological pH (7.4), the distribution coefficient (LogD) accounts for ionization effects. Given the basic nature of the piperidine nitrogen (pKa ~11), the compound exists predominantly in its protonated form at physiological pH, resulting in a LogD value of approximately 0.3-0.8 [16].
Parameter | Value | Reference | Method |
---|---|---|---|
LogP | 0.5-1.0 | 4-Piperidinol: -0.52 [6] | Computational estimation |
LogD (pH 7.4) | 0.3-0.8 | Ionization considerations [16] | pH-dependent calculation |
The acid-base properties of 1-cyclopropylpiperidin-4-ol are governed by two ionizable groups: the piperidine nitrogen and the hydroxyl group. The piperidine nitrogen acts as a basic site, while the hydroxyl group exhibits weak acidic properties typical of secondary alcohols [17] [7].
The piperidine nitrogen is expected to have a pKa value in the range of 10.5-11.5, slightly lower than the parent piperidine (pKa 11.12) due to the electron-withdrawing inductive effect of the cyclopropyl group [17]. The hydroxyl group exhibits a pKa value of approximately 14.5-15.5, consistent with secondary alcohols [7] [8].
At physiological pH, the compound exists predominantly as a monoprotonated cation, with the piperidine nitrogen carrying a positive charge while the hydroxyl group remains neutral. This ionization state significantly influences the compound's biological activity and pharmacokinetic properties [17] [18].
Ionizable Group | pKa Range | Reference | Notes |
---|---|---|---|
Piperidine N | 10.5-11.5 | Piperidine: 11.12 [17] | Cyclopropyl group reduces basicity |
Hydroxyl OH | 14.5-15.5 | 4-Piperidinol: 14.94 [7] | Typical secondary alcohol |
The thermal stability of 1-cyclopropylpiperidin-4-ol reflects the inherent stability of the piperidine ring system modified by the presence of the cyclopropyl substituent. Piperidine derivatives generally demonstrate good thermal stability, with decomposition temperatures typically ranging from 173-180°C [19] [20].
The cyclopropyl group, being a strained three-membered ring, may contribute to reduced thermal stability compared to unstrained alkyl substituents. However, the compound is expected to remain stable under normal storage and handling conditions, with decomposition likely occurring in the temperature range of 200-250°C [9] [20].
Thermal decomposition of piperidine derivatives typically proceeds through radical mechanisms, involving C-N bond cleavage and ring-opening reactions [21] [9]. The presence of the cyclopropyl group may influence the decomposition pathway, potentially leading to ring-opening of the cyclopropyl moiety at elevated temperatures [9] [22].
Property | Estimated Value | Reference | Notes |
---|---|---|---|
Decomposition Temperature | 200-250°C | Piperidine derivatives: 173-180°C [19] | Cyclopropyl group may reduce stability |
Thermal Stability | Moderate | Similar heterocycles [20] | Stable under normal conditions |
Decomposition Mechanism | Radical-mediated | Literature precedent [21] | C-N bond cleavage and ring-opening |